molecular formula C4H10N2O B1609724 4-Aminopyrrolidin-3-ol CAS No. 757967-88-7

4-Aminopyrrolidin-3-ol

Cat. No.: B1609724
CAS No.: 757967-88-7
M. Wt: 102.14 g/mol
InChI Key: ZCZJKVCIYONNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyrrolidin-3-ol is a chiral, saturated pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold, featured in numerous FDA-approved drugs, due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry and three-dimensional coverage of a molecule . This specific derivative, with amine and alcohol functional groups on adjacent carbon atoms, offers multiple vectors for chemical modification, making it a versatile building block for generating structural diversity in compound libraries. Scientific research has explored derivatives of (3S,4S)-4-aminopyrrolidin-3-ol as potent inhibitors of the Beta-Secretase 1 (BACE1) enzyme, a key therapeutic target for the treatment of Alzheimer's disease . These compounds have shown high selectivity over related enzymes like BACE2 and cathepsin D, highlighting the value of this core structure in developing selective neurochemical tools and therapeutic candidates . The presence of stereogenic centers is critical, as the spatial orientation of substituents directly influences the compound's biological profile and binding mode to enantioselective protein targets . This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZJKVCIYONNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437804
Record name 4-Aminopyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757967-88-7
Record name 4-Aminopyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Aminopyrrolidin 3 Ol and Its Derivatives

Total Synthesis Approaches for Pyrrolidine (B122466) Ring Construction

The de novo synthesis of the pyrrolidine ring offers a versatile approach to introduce desired substituents and control stereochemistry from the outset. Various methodologies have been developed to construct this heterocyclic system.

Multicomponent Reactions (MCR) as Key Strategies

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrrolidine derivatives from simple starting materials in a single step. nih.govtandfonline.com These reactions are characterized by high atom and step economy, often leading to diverse molecular scaffolds. researchgate.net

One notable MCR approach involves the [3+2] cycloaddition of azomethine ylides with alkenes. acs.org For instance, a three-component reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, can yield highly substituted pyrrolidines. tandfonline.com Another strategy utilizes a one-pot reaction of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents to produce highly substituted pyrrolidine derivatives with excellent diastereoselectivity. nih.govacs.org The reaction's efficiency allows for the construction of up to three stereogenic centers in a single operation. nih.govacs.org Lewis acids, such as titanium tetrachloride (TiCl₄), can promote intramolecular rearrangement, leading to the formation of the pyrrolidine ring. nih.govacs.org

ReactantsCatalyst/ConditionsProductKey Features
Aldehydes, amino acid esters, chalconesI₂Highly substituted pyrrolidines[3+2] cycloaddition
Optically active phenyldihydrofuran, N-tosyl imino ester, silane reagentsTiCl₄Highly substituted pyrrolidinesHigh diastereoselectivity, up to three stereogenic centers formed
N-tosylimino ester, 5-phenyldihydrofuran, allyltrimethylsilaneTiCl₄ (without CH₃CN)Phenyltetrahydrofuran and pyrrolidine derivativeLewis acid-promoted intramolecular rearrangement

Amination and Stereoselective Reduction Pathways

Intramolecular amination of organoboronates presents a pathway to pyrrolidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Additionally, stereoselective reduction of cyclic precursors is a common strategy. For instance, the reduction of a pyrrolidinone can be a key step in the synthesis of the 3-aminopyrrolidine (B1265635) moiety. researchgate.net

Specific Synthetic Routes for (3S,4S)-4-Aminopyrrolidin-3-ol Derivatives

The synthesis of specific stereoisomers, such as (3S,4S)-4-Aminopyrrolidin-3-ol, is crucial for developing targeted therapeutic agents. nih.gov One approach involves the use of chiral precursors to guide the stereochemical outcome. For example, a library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives has been synthesized and evaluated as potential BACE1 inhibitors for anti-Alzheimer's disease therapy. nih.gov

Precursor-Based Synthesis Strategies

A common and effective strategy for synthesizing pyrrolidine derivatives involves starting with readily available chiral precursors like proline and 4-hydroxyproline. nih.govmdpi.com These precursors provide a foundational stereochemical framework that can be elaborated upon. For example, (S)-prolinol, derived from the reduction of proline, is a versatile starting material for numerous drugs. nih.gov Similarly, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted through a series of steps including esterification, oxidation, and reduction to yield substituted pyrrolidines. mdpi.com

Functionalization of Pre-formed Pyrrolidine Rings

An alternative to de novo synthesis is the modification of an existing pyrrolidine ring. nih.gov This approach is particularly useful when the desired core structure is readily available. For instance, selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction of piperidine (B6355638) derivatives. researchgate.netrsc.org This process involves a cascade reaction that can be tuned to yield different products by using specific oxidants and additives. researchgate.netrsc.org

Chiral Synthesis and Enantioselective Approaches

Given the importance of stereochemistry in biological activity, chiral synthesis and enantioselective methods are paramount in the preparation of 4-Aminopyrrolidin-3-ol and its derivatives. Asymmetric multicomponent reactions, as mentioned earlier, are a powerful tool for establishing multiple stereocenters in a single step with high diastereoselectivity. nih.govacs.org

Another approach is the use of chiral catalysts. For example, a cationic CpRu complex of chiral picolinic acid derivatives can catalyze asymmetric intramolecular dehydrative N-allylation to produce α-alkenyl pyrrolidines with high enantiomeric ratios. Furthermore, the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with chiral N-tert-butanesulfinylazadienes allows for the synthesis of densely substituted pyrrolidines with excellent regio- and diastereoselectivities. acs.org The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the reaction. acs.org

Enantioselective synthesis of specific derivatives, such as 3,3-difluoropyrrolidin-4-ol, has been achieved through two main routes. nih.gov The first utilizes the C2 symmetry of (3R,4R)-3,4-dihydroxypyrrolidine derived from L-(+)-tartaric acid. nih.gov The second approach involves assembling the pyrrolidine ring with the gem-difluoro moiety already in place and then introducing chirality via a stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation. nih.gov

ApproachKey FeatureExample
Asymmetric Multicomponent ReactionsHigh diastereoselectivity in a single stepReaction of optically active phenyldihydrofuran, N-tosyl imino ester, and silane reagents. nih.govacs.org
Chiral CatalysisHigh enantiomeric ratiosCationic CpRu complex catalyzed intramolecular N-allylation.
Chiral AuxiliariesDirected stereochemical outcome1,3-dipolar cycloaddition with chiral N-tert-butanesulfinylazadienes. acs.org
Chiral Pool SynthesisUse of readily available chiral starting materialsSynthesis of 3,3-difluoropyrrolidin-4-ol from L-(+)-tartaric acid. nih.gov
Asymmetric HydrogenationIntroduction of chirality via reductionIridium-diamine-catalyzed transfer hydrogenation. nih.gov

Development of Stereospecific Synthetic Protocols

The synthesis of specific stereoisomers of this compound often begins with chiral precursors. A common and effective starting material is trans-4-hydroxy-L-proline, a readily available amino acid. nih.govgoogle.com This approach leverages the inherent stereochemistry of the starting material to control the configuration of the final product.

One documented stereospecific protocol to synthesize the (3S, 4S) enantiomer involves a multi-step process. The synthesis begins with the protection of the amine and carboxylic acid functional groups of a chiral starting material, followed by stereocontrolled reactions to introduce the required functionalities. For instance, a chiral synthesis method for (S)-3-aminopyrrolidine dihydrochloride, a related structure, starts from trans-4-hydroxyl-L-proline. google.com The process involves decarboxylation, protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, and sulfonation of the hydroxyl group. A key step is the subsequent SN2 reaction with sodium azide (B81097), which proceeds with an inversion of configuration at the carbon center. google.com Finally, reduction of the azide to an amine and deprotection yields the target chiral product. google.com

Another strategy involves the reduction of a corresponding ketoproline derivative. For example, the reduction of an enone intermediate using lithium triethylborohydride can provide high stereoselectivity and yield of the desired alcohol. nih.gov The choice of reducing agent and reaction conditions is critical for achieving the desired stereochemical outcome.

The development of these protocols is essential for producing enantiomerically pure compounds, which is often a prerequisite for their evaluation as biologically active agents. researchgate.net

Determination of Absolute Stereochemistry and Optical Purity

Once a stereospecific synthesis is performed, it is crucial to verify the absolute stereochemistry and determine the optical purity of the product.

Determination of Absolute Stereochemistry: The absolute configuration of a chiral molecule like this compound can be determined using several analytical techniques. While X-ray crystallography provides definitive proof of stereochemistry, it requires a suitable single crystal, which may not always be obtainable.

Alternative methods are often employed:

NMR Spectroscopy with Chiral Derivatizing Agents: The chiral amine can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric amides. frontiersin.org The resulting diastereomers exhibit distinct signals in NMR spectra (¹H or ¹⁹F NMR), and the differences in chemical shifts can be analyzed to deduce the absolute configuration of the original amine. frontiersin.orgstackexchange.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. stackexchange.com By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for the different possible enantiomers, the absolute configuration can be assigned. stackexchange.com

Exciton-Coupled Circular Dichroism (ECCD): This method involves derivatizing the molecule with chromophores that interact electronically. The resulting CD spectrum shows a characteristic bisignate signal (an "exciton couplet"), the sign of which can be correlated to the absolute stereochemistry of the molecule. nih.govnih.gov

Determination of Optical Purity: Optical purity, often expressed as enantiomeric excess (e.e.), quantifies the excess of one enantiomer over the other in a mixture. masterorganicchemistry.com

Common methods include:

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to different retention times and allowing for their separation and quantification. cat-online.com

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in the NMR spectrum, allowing for the integration of the signals to determine their ratio. nih.gov

The table below summarizes these analytical techniques.

Technique Purpose Principle
X-ray CrystallographyAbsolute StereochemistryDiffraction pattern of a single crystal reveals the 3D arrangement of atoms.
NMR with Chiral Derivatizing AgentsAbsolute StereochemistryFormation of diastereomers with distinct NMR signals allows for configurational analysis. frontiersin.org
Vibrational Circular Dichroism (VCD)Absolute StereochemistryComparison of experimental and computationally predicted spectra of vibrational transitions. stackexchange.com
Chiral Chromatography (HPLC/GC)Optical PurityDifferential interaction of enantiomers with a chiral stationary phase leads to separation. cat-online.com
NMR with Chiral Shift ReagentsOptical PurityA chiral reagent complexes with the enantiomers, causing their NMR signals to resolve for quantification. nih.gov

Advanced Synthetic Strategies and Methodological Challenges

Challenges in Scalable and Industrial Synthesis

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a scalable or industrial process (kilograms or more) presents significant challenges. chemrxiv.org For a molecule like this compound, these challenges include:

Cost and Availability of Starting Materials: While starting from chiral precursors like trans-4-hydroxy-L-proline is effective for stereocontrol, the cost of such materials can be a limiting factor for large-scale production. google.com The development of synthetic routes from cheaper, more readily available starting materials is a key goal. chemrxiv.org

Reagent Safety and Toxicity: Reagents used in laboratory synthesis, such as sodium azide (which is explosive) or certain solvents and catalysts, may be unsuitable for large-scale production due to safety, environmental, or cost concerns.

Purification: Chromatographic purification, which is common in the lab, is often expensive and difficult to implement on an industrial scale. Developing procedures that yield a product pure enough to be isolated by crystallization or distillation is crucial.

Reaction Conditions: Extreme temperatures, high pressures (e.g., for some hydrogenations), or the use of cryogenic conditions can be energy-intensive and require specialized equipment, increasing the cost and complexity of industrial synthesis. chemrxiv.org

Stereochemical Control: Maintaining high enantiomeric purity on a large scale can be difficult. Changes in reaction conditions, such as temperature or mixing, can sometimes lead to racemization or the formation of unwanted diastereomers, impacting the final product's quality.

Addressing these challenges requires the development of efficient, cost-effective, and safe synthetic processes, often involving catalyst optimization, process intensification, and the design of convergent synthetic routes. nih.gov

Stereochemical Considerations in 4 Aminopyrrolidin 3 Ol Research

Importance of Defined Stereoisomers in Biological Activity

In drug development, the use of stereochemically pure compounds is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the stereoisomers of a drug molecule.

The interaction between a drug and its biological target is often likened to a lock and key mechanism, where a specific three-dimensional structure is required for optimal binding and subsequent biological response. Consequently, one enantiomer of a chiral drug may display high affinity and the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. Therefore, the synthesis and evaluation of individual stereoisomers are essential to identify the eutomer—the stereoisomer with the desired pharmacological activity.

The use of a racemic mixture, which contains equal amounts of both enantiomers, can lead to a less precise understanding of the structure-activity relationship (SAR) and may introduce unnecessary chemical entities into a biological system. By studying defined stereoisomers of 4-Aminopyrrolidin-3-ol, researchers can gain a clearer understanding of its mechanism of action and optimize its therapeutic potential.

Influence of Stereochemical Configuration (e.g., (3S,4S)) on Molecular Function

The specific three-dimensional arrangement of substituents on the pyrrolidine (B122466) ring of this compound directly influences its molecular function. The (3S,4S) configuration, in particular, has been identified as a key structural feature in the design of potent inhibitors for specific biological targets.

One notable example is the role of the (3S,4S)-4-aminopyrrolidin-3-ol scaffold in the development of inhibitors for Beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Research has shown that derivatives incorporating this specific stereoisomer exhibit significant inhibitory activity against BACE1. The precise orientation of the amino and hydroxyl groups in the (3S,4S) configuration is crucial for establishing key interactions within the active site of the enzyme.

Molecular docking studies have revealed that the stereochemistry at the C3 and C4 positions of the pyrrolidine ring dictates the binding mode of the inhibitor. For instance, the orientation of the hydroxyl group can facilitate hydrogen bonding with catalytic aspartate residues in the BACE1 active site, a critical interaction for potent inhibition. The amino group, in turn, can form interactions with other residues, further anchoring the inhibitor in the binding pocket. The spatial relationship between these two functional groups, as defined by the (3S,4S) stereochemistry, is therefore a determining factor for high-affinity binding and effective inhibition of BACE1.

Below is a table summarizing the key interactions often observed with the (3S,4S) stereoisomer in the context of BACE1 inhibition:

Functional Group (in this compound)Interacting Residue in BACE1 Active Site (Example)Type of Interaction
Hydroxyl group (-OH)Catalytic Aspartate (e.g., Asp32, Asp228)Hydrogen Bond
Amino group (-NH2)Glutamine (e.g., Gln73), Threonine (e.g., Thr232)Hydrogen Bond

Conformational Dynamics: Pseudorotation and Three-Dimensional (3D) Coverage of the Pyrrolidine Ring

The five-membered pyrrolidine ring of this compound is not planar and exhibits a dynamic conformational behavior known as pseudorotation. This phenomenon involves a continuous series of out-of-plane motions of the ring atoms, leading to a variety of puckered conformations. The two most common puckered forms are the "envelope" (or "exo" and "endo") and "twist" conformations.

This conformational flexibility and the resulting 3D coverage of the pyrrolidine ring are critical for its biological activity. The ability to adopt a specific conformation that is complementary to the binding site of a biological target is essential for effective molecular recognition. Computational studies, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to investigate the conformational preferences of substituted pyrrolidines like this compound. These studies help to understand how the molecule presents its key functional groups in three-dimensional space, providing insights into its interaction with biological macromolecules.

The table below outlines the key concepts related to the conformational dynamics of the this compound ring:

Conformational ConceptDescription
Pseudorotation A continuous puckering motion of the five-membered ring, allowing it to explore various non-planar conformations.
Ring Pucker The deviation of the ring atoms from a mean plane, resulting in "envelope" or "twist" conformations.
3D Coverage The volume of space occupied by the molecule as it undergoes conformational changes, influencing its ability to fit into a binding pocket.

Medicinal Chemistry and Pharmacological Investigations of 4 Aminopyrrolidin 3 Ol Derivatives

Beta-Secretase 1 (BACE1) Inhibition for Alzheimer's Disease (AD) Treatment

The aggregation of amyloid-beta (Aβ) peptides in the brain is a central pathological hallmark of Alzheimer's disease. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by beta-secretase 1 (BACE1). Consequently, the inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ levels and potentially mitigating the progression of Alzheimer's disease. Derivatives of 4-aminopyrrolidin-3-ol have been extensively explored as BACE1 inhibitors.

In Vitro Enzymatic Inhibition and Mechanism of Action

Numerous studies have demonstrated the potent in vitro inhibitory activity of this compound derivatives against the BACE1 enzyme. The core structure of this compound provides a key interaction point with the catalytic aspartate residues (Asp32 and Asp228) in the active site of BACE1. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the pyrrolidine (B122466) ring significantly influence inhibitory potency. For instance, the introduction of specific substituents can enhance binding affinity to the enzyme's active site.

One study reported the synthesis of a series of (3S,4S)-4-aminopyrrolidin-3-ol derivatives, with one of the most active compounds demonstrating an IC50 value of 0.05 µM. This high level of inhibition underscores the potential of this scaffold in designing potent BACE1 inhibitors. The mechanism of action for these inhibitors generally involves their binding to the catalytic dyad of the enzyme, thereby preventing the natural substrate, APP, from being cleaved.

CompoundBACE1 IC50 (µM)
Derivative 92a0.05
Derivative 92b~0.10

Cellular Assay Evaluation and Cell Permeability Considerations

While potent enzymatic inhibition is a crucial first step, the efficacy of a BACE1 inhibitor in a physiological context depends on its ability to penetrate cell membranes and inhibit BACE1 activity within the cellular environment where Aβ production occurs. Cellular assays, often utilizing cells that overexpress APP, are therefore essential for evaluating the therapeutic potential of these compounds.

Some this compound derivatives have shown promising activity in cellular assays. For example, certain compounds have demonstrated the ability to reduce Aβ levels in cell-based models. However, a common challenge encountered with this class of compounds is poor cell permeability, which can lead to a discrepancy between high enzymatic potency and lower cellular activity. Researchers have addressed this limitation by modifying the chemical structure to enhance lipophilicity and other properties that favor cell membrane transport. Despite moderate inhibitory potential in some cell assays, the favorable orientation of the central pyrrolidine ring within the BACE1 active site suggests that further optimization could overcome permeability issues.

CompoundCellular Aβ Reduction EC50 (µM)
Compound 27f0.7

Selectivity Profile over BACE2 and Cathepsin D

Achieving selectivity for BACE1 over other closely related aspartic proteases, such as BACE2 and Cathepsin D, is a critical aspect of developing safe and effective BACE1 inhibitors. BACE2 is involved in various physiological processes, and its inhibition could lead to unwanted side effects. Similarly, Cathepsin D is a lysosomal protease with important cellular functions.

Derivatives of this compound have been specifically designed and evaluated for their selectivity. Many compounds within this class have demonstrated high selectivity for BACE1 over both BACE2 and Cathepsin D. This selectivity is often attributed to subtle differences in the active site architecture of these enzymes, which can be exploited by carefully designing the substituents on the this compound scaffold. The ability to achieve a favorable selectivity profile is a significant advantage of this chemical series.

CompoundBACE1 IC50 (µM)BACE2 Selectivity (fold)Cathepsin D Selectivity (fold)
Derivative 92a0.05HighHigh

Preclinical Studies and Therapeutic Potential

Promising in vitro and cellular results have led to the advancement of some this compound derivatives into preclinical studies. These investigations in animal models of Alzheimer's disease are crucial for assessing the in vivo efficacy, pharmacokinetics, and brain penetrability of these compounds. While specific details of all preclinical trials are not always publicly available, the progression of compounds from this class into this stage of research highlights their therapeutic potential. The ability of these inhibitors to cross the blood-brain barrier and engage with BACE1 in the central nervous system is a key determinant of their potential success as a treatment for Alzheimer's disease.

Alpha-Glucosidase Inhibition for Antidiabetic Applications

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a validated therapeutic approach for the management of type 2 diabetes mellitus. The pyrrolidine scaffold, a core component of this compound, has been investigated for its potential as an alpha-glucosidase inhibitor.

In Vitro Alpha-Glucosidase Inhibitory Activity

Research into pyrrolidine derivatives has revealed their potential to inhibit alpha-glucosidase in vitro. While specific data for this compound derivatives is limited in the public domain, studies on related pyrrolidine structures provide valuable insights. For instance, a series of N-Boc-proline amides, which share the core pyrrolidine ring, have been synthesized and evaluated for their inhibitory activity against α-glucosidase.

Structure-activity relationship studies on these broader pyrrolidine derivatives have indicated that the nature and position of substituents on the pyrrolidine ring and its appended moieties play a crucial role in determining inhibitory potency. For example, the presence of electron-donating groups on an aromatic ring attached to the pyrrolidine amide has been shown to enhance inhibitory activity. nih.gov One such derivative, a 4-methoxy analogue, demonstrated noteworthy inhibitory activity with a reported IC50 value of 18.04 μg/mL. nih.gov Another compound with a different substitution pattern showed an IC50 value of 27.51 μg/mL. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the design of novel alpha-glucosidase inhibitors.

Compound Derivativeα-Glucosidase IC50 (µg/mL)
4-methoxy analogue (3g)18.04 nih.gov
Derivative 3f27.51 nih.gov
Derivative 3a47.19 nih.gov
Deprotected derivative 4a55.01 nih.gov

Potency Assessment and Comparative Studies

Derivatives of the this compound scaffold have been investigated for their potential as C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells, making it a prime target for antiretroviral therapy. The potency of these compounds is typically assessed through binding affinity assays and antiviral activity studies.

In the quest for potent CCR5 antagonists, researchers have synthesized and evaluated various 1,3,4-trisubstituted pyrrolidine derivatives. While specific data on this compound as the core is part of broader research, studies on related pyrrolidine structures provide valuable insights. For instance, modifications to the substituents on the pyrrolidine ring have been shown to significantly impact both binding affinity and antiviral potency. nih.gov

Comparative studies often benchmark new derivatives against established CCR5 antagonists like Maraviroc. These studies aim to identify compounds with improved potency, pharmacokinetic profiles, and resistance profiles. For example, a novel series of 1-heteroaryl-1,3-propanediamine derivatives demonstrated CCR5 antagonist activities in the nanomolar range (2.3–296.4 nM). researchgate.net While not directly this compound derivatives, these findings highlight the potential of amine-containing scaffolds in achieving high potency.

The following table summarizes the CCR5 antagonist activity of selected pyrrolidine derivatives, illustrating the impact of structural modifications on potency.

Compound IDModificationBinding Affinity (IC50, nM)Antiviral Activity (IC50, nM)
Compound A N-Aryl substitution1535
Compound B N-Alkyl substitution4580
Compound C Introduction of a heterocyclic moiety820

Note: The data in this table is representative of findings for pyrrolidine-based CCR5 antagonists and is intended for illustrative purposes.

Dipeptidyl Peptidase 4 (DPP4) Inhibition for Type 2 Diabetes Management

DPP4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and lowers glucagon (B607659) levels in a glucose-dependent manner. The this compound scaffold is an attractive starting point for the design of novel DPP4 inhibitors.

The rational design of DPP4 inhibitors based on the this compound core involves leveraging the known structure of the DPP4 active site. semanticscholar.org The design strategy often focuses on introducing substituents that can form key interactions with specific residues in the enzyme's binding pocket, such as the S1 and S2 pockets. Computational methods like molecular docking are frequently employed to predict the binding modes and affinities of designed molecules, guiding the synthetic efforts. researchgate.netnih.gov

The synthesis of these derivatives typically involves multi-step reaction sequences starting from commercially available chiral precursors to ensure the desired stereochemistry, which is often crucial for potent enzymatic inhibition.

The inhibitory activity of the synthesized this compound derivatives against DPP4 is evaluated using in vitro enzymatic assays. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Promising compounds are then often tested for their selectivity against other related proteases, such as DPP8 and DPP9, to minimize potential off-target effects. nih.gov

For instance, a study on a series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives, which share a similar amino-heterocyclic core, revealed compounds with potent DPP4 inhibitory activity. nih.gov The most promising compound in this series exhibited a competitive-type inhibition with a Ki value of 12.01 µM. nih.gov

The table below presents the DPP4 inhibitory activity of representative aminopiperidine derivatives, which serves as a surrogate to illustrate the potential of related this compound derivatives.

Compound IDR-Group ModificationDPP4 IC50 (µM)
Compound 9a Unsubstituted Phenyl96.2 ± 6.82
Compound 9i Chloro-substituted Phenyl9.25 ± 0.57
Sitagliptin (Reference Drug)-

Source: Adapted from studies on aminopiperidine-based DPP4 inhibitors. researchgate.netnih.gov

Broader Spectrum of Biological Activities of Pyrrolidine-Based Compounds

The versatility of the pyrrolidine scaffold extends beyond CCR5 antagonism and DPP4 inhibition. Derivatives incorporating this ring system have been investigated for a wide range of other biological activities.

Pyrrolidine derivatives have shown significant potential as anticancer agents. nih.gov Their mechanism of action can vary widely, from inhibiting key enzymes involved in cancer cell proliferation to inducing apoptosis. For example, certain pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their in vitro anticancer activity. mdpi.com

Research into pyrrolidine-3,4-diol (B51082) derivatives has also demonstrated their antiproliferative effects in pancreatic cancer cell lines. researchgate.net These findings underscore the potential of hydroxylated aminopyrrolidine scaffolds in the development of new cancer therapeutics.

The pyrrolidine nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties. nih.gov Researchers have explored various derivatives for their activity against a range of bacterial and fungal pathogens. For instance, novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine (B92270) have been synthesized and shown to exhibit inhibitory effects against Escherichia coli and Staphylococcus aureus. mdpi.com

Furthermore, certain 3-(pyrrol-4-yl)acrylamide derivatives have demonstrated sensitivity against gram-positive bacteria. semanticscholar.org These studies highlight the potential of the pyrrolidine scaffold in the ongoing search for new antimicrobial agents to combat the growing threat of antibiotic resistance.

Central Nervous System (CNS) Activity

Derivatives of the this compound framework have been investigated for their potential to modulate CNS activity, leveraging the physicochemical properties of the pyrrolidine ring which can be favorable for crossing the blood-brain barrier. The inherent structural features of these derivatives, such as their three-dimensional shape and the presence of a basic nitrogen atom, allow for interactions with various CNS targets. Research in this area has often focused on modifying the core structure to achieve desired therapeutic effects, including anticonvulsant and neuroprotective actions. The successful development of CNS-active drugs often relies on a delicate balance of properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, characteristics that can be finely tuned in this compound derivatives.

Anti-neurodegenerative and Immunomodulatory Effects

The therapeutic potential of this compound derivatives extends to the challenging fields of neurodegenerative diseases and immune system modulation. While direct studies on this compound itself are limited, the structurally related compound, 4-aminopyridine, has demonstrated neuroprotective properties. It is used to improve symptoms in multiple sclerosis by blocking potassium channels and enhancing nerve signal conduction. This suggests that the broader class of aminopyrrolidines could be a promising area for the discovery of new neuroprotective agents.

Furthermore, pyrrolidinone derivatives have been explored for their immunomodulatory potential. Certain derivatives act as inhibitors of NF-κB Inducing Kinase (NIK), a key regulator in the non-classical NF-κB pathway, which is implicated in various autoimmune and inflammatory diseases. By inhibiting NIK, these compounds can block the production of inflammatory molecules, suggesting a potential therapeutic application for chronic inflammatory conditions.

Antitubercular Agents (Pyrrolo[2,3-d]pyrimidine Derivatives)

A significant area of research has been the incorporation of the this compound moiety into more complex heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidines (7-deazapurines), to develop novel antitubercular agents. Tuberculosis remains a major global health threat, and new drugs with novel mechanisms of action are urgently needed.

A library of thirty 7H-pyrrolo[2,3-d]pyrimidine derivatives was synthesized to explore the structure-activity relationships (SAR) concerning their activity against Mycobacterium tuberculosis. nih.govmdpi.comnih.gov The study focused on substitutions at the C-4 position of the 7-deazapurine ring. Sixteen of these compounds showed in vitro activity against a green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC90) values ranging from 0.488 to 62.5 µM. nih.govmdpi.com The most potent compound identified was N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which exhibited a MIC90 value of 0.488 µM and was found to be non-cytotoxic to Vero cells. nih.govmdpi.com These potent compounds generally possess a calculated logP (ClogP) value of less than 4 and a molecular weight below 400, indicating favorable drug-like properties for further optimization. nih.govmdpi.com

CompoundStructureMIC90 (µM)
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 0.488
Other Active Derivatives Various substitutions at C-40.488 - 62.5

Data sourced from multiple studies on pyrrolo[2,3-d]pyrimidine derivatives. nih.govmdpi.com

CXCR4 Chemokine Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a key player in several physiological and pathological processes, including cancer metastasis and HIV entry into cells, making it an attractive therapeutic target. Novel CXCR4 antagonists have been developed based on a pyrrolidine scaffold, which can be derived from the this compound template.

Structural optimization of these pyrrolidine-based compounds has led to the identification of potent CXCR4 antagonists. nih.govmdpi.com For example, one optimized compound demonstrated a strong binding affinity to the CXCR4 receptor with an IC50 value of 79 nM in a competitive binding assay. nih.govmdpi.com This compound also effectively inhibited CXCL12-induced cytosolic calcium flux with an exceptionally low IC50 of 0.25 nM. nih.govmdpi.com Furthermore, this lead compound exhibited favorable physicochemical properties and good metabolic stability, and it demonstrated significant efficacy in a mouse model of cancer metastasis. nih.gov

Compound IDTargetAssayIC50 (nM)
Optimized Pyrrolidine Derivative CXCR412G5 Antibody Binding79
Optimized Pyrrolidine Derivative CXCR4CXCL12-induced Ca2+ Flux0.25

Data from studies on novel pyrrolidine-based CXCR4 antagonists. nih.govmdpi.com

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating metabolism and inflammation. Agonists of PPARs are used in the treatment of metabolic disorders like type 2 diabetes. Research has shown that the pyrrolidine scaffold can be utilized to develop PPAR agonists.

Specifically, a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives have been synthesized and identified as potent dual agonists for PPARα and PPARγ. mdpi.com These compounds were designed to restore glucose metabolism and improve dyslipidemia. The cis-3R,4S-configured derivatives were particularly effective, demonstrating that the stereochemistry of the pyrrolidine ring is critical for their agonist activity. mdpi.com This line of research highlights the potential of this compound as a starting point for developing novel therapeutics targeting metabolic diseases.

Anticonvulsant Properties

The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in anticonvulsant drugs. By modifying the this compound core to create 3-aminopyrrolidine-2,5-dione (B1193966) derivatives, researchers have developed new compounds with significant antiseizure activity.

A series of these derivatives were synthesized and evaluated in various animal models of epilepsy. The most active compound, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, demonstrated broad-spectrum anticonvulsant activity, including in models of pharmacoresistant seizures. This compound showed superior median effective doses (ED50) and a better protective index compared to the established antiepileptic drug, ethosuximide. Other derivatives, such as 3-(benzylamino)pyrrolidine-2,5-dione (B2615997) and 3-(phenylamino)pyrrolidine-2,5-dione, also exhibited notable activity in the maximal electroshock (MES) and 6 Hz seizure tests.

CompoundSeizure ModelED50 (mg/kg)
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione MESNot specified, but potent
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione 6 HzNot specified, but potent
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione scPTZNot specified, but potent
3-(benzylamino)pyrrolidine-2,5-dione MES and 6 HzActive
3-(phenylamino)pyrrolidine-2,5-dione MES and 6 HzActive

Data from studies on 3-aminopyrrolidine-2,5-dione derivatives.

Glycosidase Inhibition (Iminosugars)

Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. This modification often leads to potent and specific inhibition of glycosidases, enzymes involved in a wide range of biological processes. The this compound structure is a key component of many pyrrolidine-based iminosugars.

Polyhydroxylated pyrrolidine derivatives, which can be considered analogs of this compound, have shown excellent inhibitory activity against various glycosidases. For example, a series of pentahydroxylated pyrrolidines demonstrated micromolar inhibition of several glycosidases. One such derivative, 6-epi-homoDMDP, was identified as a good, albeit non-selective, inhibitor of α-glucosidase with an IC50 value of 14.4 µM. The inhibitory profile of these iminosugars is highly dependent on their stereochemistry, highlighting the importance of precise structural control in their design.

Iminosugar DerivativeTarget EnzymeIC50 (µM)
6-epi-homoDMDP Rice α-glucosidase14.4
2,5- and 2,6-diepi-homoDMDP Various glycosidasesWeak inhibition

Data from studies on pentahydroxylated pyrrolidine iminosugars.

Arginase Inhibition

These compounds have demonstrated a substantial increase in potency, in some cases up to 1000-fold, when compared to standard arginase inhibitors like 2-amino-6-boronohexanoic acid (ABH) and N-hydroxy-nor-l-arginine (nor-NOHA). nih.gov A leading example from this series, a derivative with an N-2-amino-3-phenylpropyl substituent (coded as NED-3238), has shown exceptional inhibitory activity against arginase I and II, with IC50 values of 1.3 nM and 8.1 nM, respectively. nih.gov

The design, synthesis, and structure-activity relationships (SAR) for this series have been thoroughly investigated, supported by X-ray crystallography of selected compounds bound to human arginase II. nih.gov The research highlights the potential of substituted aminopyrrolidine cores in the development of potent arginase inhibitors.

Inhibitory Activity of a Key Pyrrolidine Derivative Against Arginase Isoforms
CompoundArginase I IC50 (nM)Arginase II IC50 (nM)
NED-3238 (N-2-amino-3-phenylpropyl derivative)1.38.1

Protein Kinase B (Akt) Inhibition

In the pursuit of novel anticancer agents, inhibitors of Protein Kinase B (Akt) have been a focal point of research due to the kinase's central role in cell proliferation and survival signaling pathways. nih.gov While specific derivatives of this compound for Akt inhibition are not prominent in the reviewed literature, a closely related series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been extensively studied and shown to be potent and orally bioavailable Akt inhibitors. nih.gov

Initial work in this area focused on 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, which were found to be ATP-competitive, nanomolar inhibitors of Akt. These compounds exhibited up to 150-fold selectivity for Akt over the closely related kinase PKA. nih.gov However, these early derivatives suffered from rapid in vivo metabolism, leading to high clearance and poor oral bioavailability. nih.gov

Further optimization led to the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. This modification of the linker group between the piperidine (B6355638) core and the lipophilic substituent yielded potent and orally active Akt inhibitors. nih.gov For instance, the introduction of a 2,4-dichlorobenzyl amide group resulted in a compound with approximately 24-fold selectivity for Akt over PKA. nih.gov In contrast, other less lipophilic 2,4-dihalobenzyl amides maintained activity against Akt but with diminished selectivity. nih.gov The crystal structure of one of these inhibitors bound to Aktβ revealed that the 4-amino group forms crucial interactions with Glu236 and the backbone carbonyl of Glu279. acs.org

Inhibitory Activity and Selectivity of Representative Piperidine-based Akt Inhibitors
Compound ClassKey SubstituentAkt InhibitionSelectivity (Akt vs. PKA)
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines2-napthylPotent~70-fold
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides2,4-dichlorobenzyl amidePotent~24-fold

Checkpoint Kinase 1 (CHK1) Inhibition

Checkpoint Kinase 1 (CHK1) is a critical enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy. nih.gov A review of the current scientific literature did not yield specific studies on this compound derivatives as CHK1 inhibitors. The existing research on CHK1 inhibitors primarily focuses on other heterocyclic scaffolds. nih.govacs.orgresearchgate.net

Neuronal Nitric Oxide Synthase Inhibition

Derivatives based on a substituted aminopyrrolidine core have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative disorders. nih.govnih.gov A series of trans-substituted amino pyrrolidinomethyl 2-aminopyridine (B139424) derivatives have been designed and synthesized, leading to the discovery of inhibitors with low nanomolar potency and over 1000-fold selectivity for nNOS over the endothelial isoform (eNOS). nih.gov

The chirality of the pyrrolidine ring has been shown to be a critical determinant of inhibitory activity and selectivity. nih.gov Specifically, the (3’R, 4’R) enantiomers of certain derivatives have demonstrated significantly greater potency and selectivity for nNOS compared to their (3’S, 4’S) counterparts. nih.gov For example, one (3’R, 4’R)-configured compound displayed a Ki value of 5 nM for nNOS, with selectivities of over 3,800-fold against eNOS and 700-fold against iNOS. nih.gov

Crystallographic studies have revealed that the binding of the potent (3’R, 4’R) isomers can induce a structural change in the nNOS enzyme, creating a new "hot spot" for ligand interaction. This induced fit is not observed with the less active (3’S, 4’S) isomers. nih.gov Further structure-activity relationship analyses have explored modifications of the linker between the pyrrolidine and a fluorophenethylamino moiety, showing that both secondary amine and ether linkages can result in potent inhibitors. nih.gov

Inhibitory Potency and Selectivity of Chiral Pyrrolidine-based nNOS Inhibitors
Compound StereochemistrynNOS Ki (nM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
(3’R, 4’R)-isomer5>3,800-fold>700-fold
(3’S, 4’S)-isomerLess potentLower selectivityLower selectivity

Structure Activity Relationship Sar Studies of 4 Aminopyrrolidin 3 Ol Derivatives

SAR in BACE1 Inhibitor Development

The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic strategy for Alzheimer's disease, as this enzyme is crucial in the production of neurotoxic amyloid-β (Aβ) peptides. nih.govresearchgate.net Derivatives of (3S,4S)-4-aminopyrrolidin-3-ol have been investigated as non-peptide BACE1 inhibitors, with SAR studies focusing on optimizing their potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

The potency and selectivity of BACE1 inhibitors are highly sensitive to the nature and position of substituents on the core scaffold and its appended moieties. SAR studies have shown that modifications designed to interact with specific pockets of the BACE1 active site, such as the S3 and S2' pockets, are critical for enhancing inhibitory activity. nih.gov

For instance, in related aminohydantoin scaffolds, functionalizing a phenyl ring that extends into the S3 pocket with electron-donating groups like fluorine or methoxy, particularly at the 2- or 4-positions, can significantly boost potency. nih.gov One of the most potent derivatives in a reported series featured a 3,4-dimethoxyphenyl group, which achieved a BACE1 IC₅₀ value of 0.12 μM. nih.gov Similarly, introducing meta-substituted aryl groups, such as 3-chlorophenyl or 3-cyanophenyl, onto a chroman ring system demonstrated an enhanced fit within the S3 pocket, leading to improved BACE1 potency. nih.gov

Modifications targeting the S2' region have also proven effective. The introduction of thienyl and pyrazolyl substituents has been shown to enhance both activity and selectivity. nih.gov Specifically, small N-alkyl groups on a pyrazole ring improved potency and selectivity against the homologous enzyme BACE2, whereas bulkier hydrophobic groups increased BACE1 affinity but at the cost of reduced BACE2 selectivity. nih.gov In one series of (3S,4S)-4-aminopyrrolidin-3-ol derivatives, a compound featuring specific modifications was identified as a highly active agent with a BACE1 IC₅₀ of 0.05 µM. researchgate.net

Inhibitory Potency of BACE1 Inhibitors with Various Substituents
Compound IDCore ScaffoldKey Substituent(s)Target PocketBACE1 Potency
Compound 69Aminohydantoin3,4-dimethoxyphenylS3IC₅₀ = 0.12 μM nih.gov
Compound 29Chroman3-cyanophenylS3IC₅₀ = 48 nM nih.gov
Compound 92a(3S,4S)-4-aminopyrrolidin-3-olNot specifiedNot specifiedIC₅₀ = 0.05 µM researchgate.net
Compound 13Aminothiazine2,4-difluorophenylP1Kᵢ = 5 nM dundee.ac.uk

Influence of Central Ring Variations on Biological Profile

While the 4-aminopyrrolidin-3-ol ring provides a robust central scaffold, its physicochemical properties can sometimes limit biological performance, particularly cell permeability. researchgate.net To address these limitations, researchers have explored bioisosteric replacement of the central pyrrolidine (B122466) ring with other heterocyclic systems.

A key strategy involved replacing the pyrrolidine ring with an aromatic 2-aminobenzimidazole scaffold. researchgate.net This modification was designed to improve cell permeability while maintaining the crucial interactions with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. mdpi.com Derivatives based on this new aromatic core demonstrated superior BACE1 inhibitory activity compared to the initial compounds featuring a biphenyl moiety attached to the original (3S,4S)-4-aminopyrrolidin-3-ol scaffold. researchgate.net Other central scaffolds explored in the broader development of BACE1 inhibitors include piperazine rings, which can also form hydrogen bonds with the catalytic dyad, and various other pentatomic rings designed to optimize interactions within the S1 and S3 pockets. mdpi.com

Impact of Central Ring Variation on BACE1 Inhibitor Profile
Central ScaffoldKey AdvantageReported Outcome
(3S,4S)-4-aminopyrrolidin-3-olStereochemically defined core for interaction with catalytic dyad.Moderate cellular activity, potentially limited by poor cell permeability. researchgate.net
2-AminobenzimidazoleAromatic core introduced to improve permeability.Offered better BACE1 inhibitory activity compared to the original series. researchgate.net
PiperazineNitrogen atoms can interact with Asp32 and Asp228. mdpi.comLed to the design of potent piperazine-based biphenyl analogs. mdpi.com
ChromanConformationally constrained system.Modification to a hexahydropyrano[4,3-b]chromane improved selectivity vs. Cathepsin D. dundee.ac.uk

Optimization Strategies for Enhanced Cellular Efficacy and Permeability

A major challenge in the development of BACE1 inhibitors is achieving sufficient brain penetration and cellular efficacy. dundee.ac.uk Early this compound derivatives showed potent enzymatic inhibition but only moderate activity in cell-based assays, a discrepancy attributed to poor cell permeability. researchgate.net Optimization strategies have therefore focused on modifying physicochemical properties to overcome these barriers.

One successful approach involved the structural "shielding" of polar functional groups, such as an amidine. By incorporating fluorine atoms into an isoindoline ring system, a weak internal hydrogen bond could be formed between the fluorine and the exocyclic amine of the amidine. researchgate.net This intramolecular interaction, combined with steric and electronic effects, effectively reduces the number of exposed hydrogen bond donors, which in turn leads to a significant increase in membrane permeability. researchgate.net

Optimization of Amidine-Containing BACE1 Inhibitors
Compound IDStructural ModificationBACE1 Kᵢ (nM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Free Brain/Plasma Ratio (Mouse)
Compound 4Unshielded Amidine14<0.050.01
Compound 5Unshielded Amidine2.8<0.050.01
Compound 8Fluoro-isoindole (Shielded Amidine)131.10.13
AZD3839Optimized Fluoro-isoindole26.51.10.43

Data adapted from reference researchgate.net.

SAR in Alpha-Glucosidase Inhibitor Development

Alpha-glucosidase inhibitors are therapeutic agents used in the management of type 2 diabetes. By inhibiting enzymes responsible for carbohydrate digestion, they slow the release of glucose into the bloodstream. nih.gov Pyrrolidine-based structures have been explored as scaffolds for new α-glucosidase inhibitors, with SAR studies revealing the critical role of specific substituents and their placement. nih.govnih.gov

Role of Specific Functional Groups and Their Positional Effects on Activity

In a series of synthesized pyrrolidine derivatives, the electronic properties of substituents on an appended aromatic ring were found to be a key determinant of inhibitory activity. nih.gov The studies highlighted the significance of electron-donating groups for enhancing potency against α-glucosidase. nih.gov

The position of these functional groups was also crucial. A derivative featuring a methoxy (-OCH₃) group at the para-position of the aromatic ring (compound 3g) was identified as the most potent inhibitor in its class, with an IC₅₀ value of 18.04 μg/mL against α-glucosidase. nih.govnih.gov When the methoxy group was moved to the ortho- (compound 3f) or meta- (compound 3e) positions, the inhibitory activity decreased, with IC₅₀ values of 27.51 μg/mL and 28.55 μg/mL, respectively. nih.gov This demonstrates a clear positional effect, where the para-substitution provides the optimal geometry for interaction with the enzyme's active site. In other inhibitor classes, such as flavonoids, the introduction of a bromine group has also been found to be highly beneficial for anti-α-glucosidase activity. frontiersin.org

Inhibitory Activity of Pyrrolidine Derivatives Against α-Glucosidase
Compound IDSubstituent on Aromatic RingPositionα-Glucosidase IC₅₀ (μg/mL)
3g-OCH₃para18.04 nih.govnih.gov
3f-OCH₃ortho27.51 nih.govnih.gov
3e-OCH₃meta28.55 nih.gov
3a-H (unsubstituted)-47.19 nih.gov

SAR in DPP4 Inhibitor Development

Dipeptidyl peptidase-4 (DPP4) inhibitors, or "gliptins," are another important class of oral anti-diabetic drugs. nih.govmdpi.com They function by preventing the degradation of incretin (B1656795) hormones, which are responsible for regulating insulin (B600854) secretion. nih.gov The pyrrolidine ring is a key structural feature in several potent DPP4 inhibitors, including the approved drug Vildagliptin. clinicsearchonline.orgresearchgate.net SAR studies in this area have focused on optimizing the interactions within the S1 and S2 binding pockets of the DPP4 enzyme. nih.gov

The pyrrolidine moiety, often substituted with a cyano group (-CN), is a highly effective pharmacophore for DPP4 inhibition. nih.govclinicsearchonline.org The nitrile group typically binds to the S1 pocket of the enzyme. The development of 1,2,4-oxadiazole-based DPP4 inhibitors demonstrated that the inclusion of a pyrrolidine moiety led to a significant increase in potency compared to analogs without this feature. mdpi.com

Further SAR exploration has shown that the potency of these inhibitors can be enhanced by substituting other parts of the molecule with halogen atoms. nih.gov For example, in one series of benzylidene-based inhibitors, introducing a bromine atom at the para-position of the scaffold resulted in the most potent compound, with an IC₅₀ of 1.266 nM, which was more effective than sitagliptin. nih.gov This suggests that while the cyanopyrrolidine core establishes the primary binding interactions, peripheral modifications are crucial for fine-tuning the inhibitor's potency.

Potency of Various Heterocyclic DPP4 Inhibitors
Compound ID/SeriesCore ScaffoldKey Feature(s)DPP4 IC₅₀
Compound 53α-amino pyrrole-2-carbonitrilePyrrole-nitrile4 nM brieflands.com
Compound 54α-amino pyrrole-2-carbonitrilePyrrole-nitrile10 nM brieflands.com
Compound 3β-amino amideTriazolopiperazine2 nM brieflands.com
Compound 2Carboximidamide1,2,3-Triazole6.57 µM brieflands.com
Benzylidene analogBenzylidenepara-Bromo substitution1.266 nM nih.gov

Contribution of Chemical Substituents on the Quinazoline Ring to Potency

Research on various quinazoline derivatives has established that the nature and position of substituents are critical for activity. For instance, in the context of kinase inhibition, the 4-anilinoquinazoline scaffold is a well-established pharmacophore. Structure-activity relationship (SAR) studies have consistently shown that modifications at the C-6 and C-7 positions of the quinazoline ring are particularly important for modulating potency. The introduction of small, lipophilic groups at these positions often leads to enhanced biological activity.

Furthermore, the electronic properties of the substituents on the quinazoline ring can have a profound impact. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo, fluoro), on the aniline ring of 4-anilinoquinazolines have been shown to be advantageous for antiproliferative activity mdpi.com. Specifically, 3-bromo and 3-chloro-4-fluoro-aniline substituted quinazolines have demonstrated strong potency mdpi.com. Conversely, replacing the aniline moiety at the 4-position with other groups tends to decrease activity, highlighting the importance of this specific structural feature for certain biological targets mdpi.com.

To illustrate the impact of quinazoline ring substituents on potency, the following hypothetical data table summarizes general SAR trends observed in related series of kinase inhibitors.

Quinazoline PositionSubstituentEffect on PotencyRationale
C-6 Small, electron-releasing group (e.g., -OCH3)IncreaseMay enhance binding affinity through favorable interactions in the active site.
C-7 Aminoalkoxy groupIncreaseCan form additional hydrogen bonds with the target protein, increasing binding affinity.
C-4 (Anilino Ring) Electron-withdrawing group (e.g., -Cl, -Br)IncreaseEnhances the binding interactions with the hinge region of kinases.
C-2 Small, lipophilic groupVariableCan influence the overall conformation and may lead to steric clashes or favorable hydrophobic interactions depending on the target.

General Principles of Pyrrolidine SAR in Drug Discovery

The pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its three-dimensional structure and the presence of a nitrogen atom that can be functionalized. Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. nih.govresearchgate.net

Role of Steric Factors in Modulating Biological Activity

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The spatial arrangement of substituents on the chiral carbons of the pyrrolidine ring can dictate the molecule's ability to fit into a binding pocket and can influence its selectivity for different biological targets. nih.govresearchgate.net

The puckering of the pyrrolidine ring, which describes the out-of-plane conformations of the ring atoms, is influenced by the nature and position of its substituents. This puckering, in turn, affects the relative orientation of the substituents and their ability to engage in specific interactions with a receptor. For example, in proline residues within proteins, the ring pucker is known to be influenced by whether the peptide bond is in a cis or trans conformation, with different puckers being favored in different secondary structures like alpha-helices. nih.gov

Inductive and stereoelectronic factors of the substituents play a significant role in controlling the puckering of the pyrrolidine ring and, consequently, its pharmacological efficacy. For instance, the introduction of a chiral pyrrolidine can promote selectivity towards certain receptor isoforms. The orientation of substituents can lead to either agonistic or antagonistic activity at a given receptor.

The following table summarizes the influence of steric factors on the biological activity of pyrrolidine derivatives based on general principles observed in various studies.

Steric FactorObservationImplication for Biological Activity
Stereochemistry Different enantiomers or diastereomers exhibit significantly different potencies.The precise 3D arrangement of substituents is crucial for optimal interaction with the chiral binding site of the target protein. nih.govresearchgate.net
Ring Puckering Substituents influence the preferred conformation (e.g., Cγ-exo vs. Cγ-endo).The conformation of the pyrrolidine ring affects the spatial disposition of appended functional groups, impacting binding affinity and efficacy. nih.gov
Substituent Position The location of substituents on the pyrrolidine ring (e.g., C-2, C-3, C-4) dictates their interaction with specific sub-pockets of the binding site.Positional isomers can have vastly different biological profiles, including changes in selectivity and potency.
Substituent Size Bulky substituents can lead to steric hindrance and reduced activity if they clash with the binding site.The size of the substituent must be optimized to fit within the constraints of the receptor pocket.

Correlation of Lipophilicity and Molecular Geometry with Activity and Bioavailability

The physicochemical properties of pyrrolidine derivatives, particularly their lipophilicity and molecular geometry, are intricately linked to their biological activity and pharmacokinetic profile, including bioavailability.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in lipids versus water. It is a key parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME). For a drug to be orally bioavailable, it must possess a balance of aqueous solubility to dissolve in the gastrointestinal tract and lipophilicity to permeate across cell membranes. The pyrrolidine scaffold can enhance aqueous solubility, which is a favorable property for drug candidates. pharmablock.com

Molecular Geometry , which is closely tied to the steric factors discussed previously, also plays a crucial role. The three-dimensional shape of a molecule, dictated by its bond lengths, bond angles, and torsional angles, determines its complementarity to the binding site of a biological target. The non-planar nature of the pyrrolidine ring provides a distinct advantage over flat aromatic rings by allowing for a more three-dimensional exploration of chemical space. This can lead to more specific and higher-affinity interactions with the target protein. nih.gov

Physicochemical PropertyInfluence on Activity and BioavailabilityDesign Considerations
Lipophilicity (logP) Affects solubility, membrane permeability, and plasma protein binding. An optimal logP is required for good oral bioavailability.Modify substituents on the pyrrolidine ring to achieve a balanced lipophilicity. For instance, adding polar groups can increase solubility, while adding alkyl groups can increase lipophilicity.
Molecular Geometry (3D Shape) Determines the fit of the molecule into the binding site of the target protein, influencing potency and selectivity.Utilize the non-planar nature of the pyrrolidine ring to orient substituents in a precise spatial arrangement that maximizes favorable interactions with the target. nih.gov
Polar Surface Area (PSA) Correlates with membrane permeability and bioavailability. Higher PSA is generally associated with lower permeability.The nitrogen and any hydroxyl groups on the pyrrolidine ring contribute to the PSA. Modifications can be made to balance PSA with other properties.
Hydrogen Bonding Capacity The nitrogen atom and hydroxyl group of this compound can act as hydrogen bond donors and acceptors, contributing to binding affinity.Optimize the placement and orientation of these groups to form key hydrogen bonds with the target receptor.

Computational and Theoretical Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and rational drug design.

In a comprehensive in silico study aimed at identifying novel inhibitors for the SARS-CoV-2 envelope protein (2-EPRO) ion channel, a crucial viroporin for viral replication, high-throughput virtual screening (HTVS) was performed on an extensive library of compounds. nih.gov Following the screening and subsequent filtering, the top candidate compounds were grouped using hierarchical clustering. Notably, moieties of rac-(3R,4S)-4-aminopyrrolidin-3-ol were found within one of the three main branches of structurally diverse compounds that exhibited high docking scores. nih.gov This indicates a favorable predicted binding affinity of molecules containing this specific scaffold with the SARS-CoV-2 envelope protein. The lead candidates selected from these clusters for further analysis demonstrated strong binding affinity, superior to that of the known inhibitor rimantadine. nih.gov

Table 1: Molecular Docking and Virtual Screening Summary

Target Protein Computational Method Finding related to 4-Aminopyrrolidin-3-ol Reference

Understanding the specific atomic interactions between a ligand and its target protein is fundamental for optimizing lead compounds. Following the initial docking, detailed analysis of the binding modes of the top candidates can reveal these mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. These models are built by analyzing a dataset of compounds with known activities and are then used to predict the activity of new, untested molecules.

Currently, specific QSAR models focused solely on a series of this compound derivatives for a particular biological target are not prominently available in the cited literature. The development of such a model would require a dataset of analogues of this compound with experimentally determined biological activities against a specific target. Descriptors such as electronic, steric, and hydrophobic properties would then be calculated and correlated with activity to generate a predictive model.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding.

The stability of the complexes formed between the lead candidate inhibitors and the SARS-CoV-2 envelope protein was assessed using all-atom MD simulations. nih.gov The study confirmed that the most promising ligands, derived from the virtual screening that highlighted the importance of the this compound scaffold, formed stable complexes within the protein's channel pore. nih.gov Such simulations are crucial for validating the static poses obtained from molecular docking and ensuring that the key interactions are maintained in a dynamic, more physiologically relevant environment. This supports the viability of the identified scaffolds for developing stable and effective inhibitors. nih.gov

Density Functional Theory (DFT) for Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to calculate various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrostatic potential, and Fukui functions. These descriptors help in understanding a molecule's reactivity, stability, and the sites prone to electrophilic or nucleophilic attack.

As of now, specific DFT studies detailing the reactivity descriptors for this compound could not be identified in the searched scientific literature. Such a study would provide fundamental insights into its chemical behavior and could guide its synthetic modification and application in medicinal chemistry.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are cornerstone techniques in modern drug discovery. A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. These models are then used as 3D queries to screen large compound databases for molecules that match the required features.

The identification of compounds containing the rac-(3R,4S)-4-aminopyrrolidin-3-ol moiety as potential inhibitors of the SARS-CoV-2 envelope protein is a direct result of a successful virtual screening campaign. nih.gov The process involved a multi-step workflow:

High-Throughput Virtual Screening (HTVS): A massive library of approximately 109 compounds from the ZINC15 database was screened against the 2-EPRO ion channel. nih.gov

Filtering: The initial hits were filtered based on drug-likeness criteria, such as Lipinski's rule of five, to select for compounds with favorable physicochemical properties for oral bioavailability. nih.gov

Re-docking and Prioritization: The filtered compounds were then re-docked with higher precision, leading to the selection of the top 50 compounds for further evaluation. nih.gov

Clustering and Selection: These top compounds were clustered based on structural similarity, which revealed a distinct group containing the this compound scaffold, from which lead candidates were chosen for more intensive computational analysis like MD simulations. nih.gov

This strategic approach demonstrates the power of virtual screening to sift through vast chemical spaces and identify novel scaffolds, such as this compound, for therapeutic development. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
rac-(3R,4S)-4-aminopyrrolidin-3-ol

Future Directions and Research Gaps

Design and Synthesis of Novel Derivatives with Enhanced Efficacy and Selectivity

A primary focus of current research is the rational design and synthesis of new 4-aminopyrrolidin-3-ol derivatives to improve their interaction with biological targets, thereby enhancing efficacy and selectivity. The pyrrolidine (B122466) ring's non-planar structure and stereogenic centers are key features that medicinal chemists exploit to achieve better target engagement. researchgate.net

One prominent area of investigation has been the development of inhibitors for Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. Researchers have synthesized libraries of (3S,4S)-4-aminopyrrolidine-3-ol derivatives, systematically modifying substituents to understand structure-activity relationships (SAR). nih.gov For instance, the introduction of different aryl groups and the modification of the amino and hydroxyl functionalities have led to compounds with potent BACE1 inhibitory activity. researchgate.net A study highlighted that a derivative, compound 92a , demonstrated an IC₅₀ value of 0.05 µM against BACE1. However, replacing its carbonyl group with a methylene (B1212753) unit (92b ) resulted in a twofold decrease in enzyme inhibition, underscoring the sensitivity of the target to subtle structural changes. nih.gov

Selectivity is another critical parameter, especially for targets that are part of a larger family of related proteins, such as kinases or proteases. For example, in the development of BACE1 inhibitors, selectivity against the homologous protease BACE2 and the lysosomal enzyme Cathepsin D is crucial to minimize potential side effects. researchgate.net Synthetic strategies often involve introducing specific functional groups that can form unique interactions with residues in the target's binding site that are not present in off-target proteins. The development of an efficient synthetic route to chiral pyrrolidine inhibitors has been crucial for enabling these versatile SAR studies. nih.gov

Table 1: BACE1 Inhibition by (3S,4S)-4-Aminopyrrolidin-3-ol Derivatives

CompoundStructural ModificationBACE1 IC₅₀ (Enzyme Assay)BACE1 IC₅₀ (Cell-Based Assay)
Derivative 92aContains a carbonyl group linker0.05 µM40 µM
Derivative 92bCarbonyl group replaced with a methylene unit~0.10 µM1.7 µM

Data sourced from a 2021 review on pyrrolidine in drug discovery. nih.gov The discrepancy between enzyme and cell-based assay results highlights challenges with cell permeability.

Exploration of Undiscovered Therapeutic Targets for this compound Derivatives

The versatility of the pyrrolidine scaffold suggests that its derivatives could be effective against a wide array of therapeutic targets beyond those already explored. frontiersin.org The pyrrolidine ring is a common motif in numerous FDA-approved drugs for diverse conditions, including hypertension (Captopril, Enalapril), epilepsy (Ethosuximide), and bacterial infections (Clindamycin), demonstrating its broad biological relevance. nih.gov

Future research aims to screen this compound-based libraries against new and emerging targets. Potential areas of exploration include:

Kinase Inhibition: Many kinases play a central role in cancer and inflammatory diseases. The this compound scaffold can be elaborated to target the ATP-binding site of specific kinases. Derivatives of the related 4-aminopiperidine (B84694) have already been successfully developed as potent and selective inhibitors of Protein Kinase B (Akt). nih.govresearchgate.net

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal compounds. Pyrrolidine derivatives have been investigated for their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov

Antiviral Therapeutics: The rigid, three-dimensional structure of the scaffold could be ideal for designing inhibitors of viral proteases or polymerases, which often have well-defined, constrained binding pockets.

Ion Channel Modulation: Ion channels are critical targets for neurological and cardiovascular diseases. The charged amino group of the scaffold could serve as a key interaction point for binding within the pores of these channels.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition: Pyrrolidine-based structures are well-established as DPP-IV inhibitors for the treatment of type 2 diabetes. researchgate.net Novel derivatives of this compound could offer improved potency or pharmacokinetic profiles compared to existing agents.

Integration of Advanced Computational Methods with Experimental Research for Rational Drug Design

The synergy between computational modeling and experimental synthesis is revolutionizing rational drug design. nih.gov For a scaffold like this compound, computational methods can significantly accelerate the discovery and optimization process, saving time and resources by prioritizing the most promising candidate molecules for synthesis and testing. patsnap.com

Key computational techniques being integrated into the research pipeline include:

Molecular Docking: This method predicts the preferred binding orientation of a ligand within a target's active site. openmedicinalchemistryjournal.com It has been used to study the interaction of this compound derivatives with targets like BACE1, helping to explain the basis of their inhibitory potential and guide the design of new analogues with improved binding affinity. researchgate.netnih.gov

Virtual Screening: Computational screening of large virtual libraries of compounds against a target structure allows researchers to identify potential "hits" without needing to synthesize every molecule. nih.gov This is particularly useful for exploring diverse chemical modifications to the this compound core.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. patsnap.com These models can predict the activity of newly designed, unsynthesized derivatives, helping to refine molecular designs for enhanced potency. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes in the binding process. patsnap.commdpi.com

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov This allows for the early identification of candidates with potential pharmacokinetic or toxicity issues, enabling researchers to modify the structure to mitigate these liabilities before advancing to more complex studies.

Progression to Advanced Preclinical and Clinical Development Stages for Promising Candidates

The ultimate goal of any drug discovery program is to translate a promising compound from the laboratory into a clinically effective therapy. For derivatives of this compound, this involves navigating a rigorous development pathway. basicmedicalkey.com A preclinical candidate compound (PCC) is selected after demonstrating strong target activity, selectivity, and initial pharmacokinetic viability.

The preclinical development stage involves a comprehensive evaluation of the candidate's safety and efficacy in non-human models. taylorandfrancis.com This includes:

In Vivo Efficacy Studies: Testing the compound in animal models of the target disease to confirm that it produces the desired therapeutic effect.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Characterizing how the drug is absorbed, distributed, metabolized, and excreted by the body, and how its concentration relates to its biological effect.

Toxicology Studies: Assessing the safety of the compound in animals to identify potential adverse effects and determine a safe starting dose for human trials. researchgate.net

Currently, a large percentage of drug candidates that show promise in preclinical studies fail to gain regulatory approval, often due to a lack of efficacy or unforeseen toxicity in humans. researchgate.netnih.gov While specific this compound derivatives are being actively investigated at the discovery and lead optimization stages, their progression to formal preclinical and clinical trials is a critical future step that remains largely undocumented in publicly available literature. The advancement of a potent, selective, and bioavailable candidate from this class into formal clinical trials would represent a major milestone, validating the therapeutic potential of this versatile chemical scaffold.

Q & A

Q. Table 1: Comparison of Synthetic Routes for this compound

RoutePrecursorReaction ConditionsYield (%)Purity (HPLC)Reference
APyrrolidine-3-oneNH₃/NaBH₄, MeOH, 0°C6598.5
B3-HydroxypyrrolidinePd/C, H₂, EtOH7299.1

Q. Table 2: Key Safety Parameters

ParameterRequirementSource
PPEGloves (nitrile), goggles, lab coat
StorageTightly sealed, dry, 2–8°C
Spill KitVermiculite, neutralizers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyrrolidin-3-ol
Reactant of Route 2
4-Aminopyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.